

# HSK0935 off-target effects in experimental models

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## Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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## HSK0935 Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals working with **HSK0935**. The following information addresses potential questions and troubleshooting scenarios based on publicly available data.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **HSK0935**?

**HSK0935** is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, **HSK0935** promotes the excretion of glucose in the urine.[1]

Q2: What is the reported selectivity of **HSK0935**?

**HSK0935** demonstrates high selectivity for SGLT2 over SGLT1. One study reported an 843-fold selectivity for hSGLT2 over hSGLT1.[1] This high selectivity is a key characteristic of the compound.

Q3: Are there any known off-target effects for **HSK0935**?

Based on the available public information, there are no specific off-target effects documented for **HSK0935**. The primary characterization of **HSK0935** highlights its high selectivity for SGLT2.[1] Researchers should be aware that the absence of evidence is not evidence of absence, and comprehensive kinase panel screening or broader profiling would be necessary to definitively rule out off-target activities.

## Troubleshooting Guide

Issue 1: Unexpectedly low or no effect on glucose uptake in my cellular model.

- Question: Is your experimental model appropriate?
  - Answer: **HSK0935** is an SGLT2 inhibitor. Ensure that your cell line or experimental model endogenously expresses SGLT2 at a sufficient level. SGLT2 is predominantly expressed in the proximal tubules of the kidneys.
- Question: Is the compound concentration appropriate?
  - Answer: **HSK0935** has a reported IC50 of 1.3 nM for hSGLT2.[1] Ensure your experimental concentration is within a relevant range to observe inhibition. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
- Question: Are you observing effects on SGLT1?
  - Answer: Given the high selectivity of **HSK0935** for SGLT2 over SGLT1, significant inhibition of SGLT1-mediated glucose transport would only be expected at much higher concentrations.[1] If you are working with a model that expresses both SGLT1 and SGLT2, you may be able to dissect the relative contributions of each transporter by using a concentration of **HSK0935** that is selective for SGLT2.

Issue 2: Observing unexpected phenotypic changes in my in vivo model.

- Question: Could the observed effects be related to the on-target mechanism?

- Answer: Inhibition of SGLT2 leads to glycosuria (excretion of glucose in urine).[1] This can lead to secondary physiological effects such as osmotic diuresis and changes in plasma glucose levels. Consider whether your observed phenotype could be a downstream consequence of these on-target effects.
- Question: Have you included appropriate controls?
  - Answer: To investigate potential off-target effects, consider including a structurally distinct SGLT2 inhibitor with a different selectivity profile as a comparator. This can help to distinguish between class-specific on-target effects and compound-specific off-target effects.

## Quantitative Data Summary



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Experimental Protocols

General Protocol for Assessing SGLT2 Inhibition in a Cellular Model:

- Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing human SGLT2 (e.g., HEK293-hSGLT2).
- Compound Preparation: Prepare a stock solution of **HSK0935** in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in the assay buffer.
- Glucose Uptake Assay:

- Seed cells in a multi-well plate and allow them to adhere.
- Wash the cells with a sodium-containing buffer.
- Pre-incubate the cells with varying concentrations of **HSK0935** or vehicle control for a specified period (e.g., 15-30 minutes).
- Initiate glucose uptake by adding a solution containing a radiolabeled or fluorescent glucose analog (e.g.,  $^{14}\text{C}$ -AMG or 2-NBDG) in a sodium-containing buffer.
- Incubate for a defined period to allow for glucose uptake.
- Stop the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or fluorescence plate reader.
- Data Analysis: Calculate the percent inhibition of glucose uptake for each concentration of **HSK0935** relative to the vehicle control. Fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations



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Caption: Experimental workflow for assessing SGLT2 inhibition.



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Caption: Mechanism of SGLT2 inhibition by **HSK0935**.

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## References

- [1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 \(SGLT2\) Inhibitor \(HSK0935\) for the Treatment of Type 2 Diabetes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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